2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine hydrochloride 2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 95392-15-7
VCID: VC4821277
InChI: InChI=1S/C8H8Cl2FN.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8H,4,12H2;1H
SMILES: C1=CC(=C(C=C1C(CN)F)Cl)Cl.Cl
Molecular Formula: C8H9Cl3FN
Molecular Weight: 244.52

2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine hydrochloride

CAS No.: 95392-15-7

Cat. No.: VC4821277

Molecular Formula: C8H9Cl3FN

Molecular Weight: 244.52

* For research use only. Not for human or veterinary use.

2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine hydrochloride - 95392-15-7

Specification

CAS No. 95392-15-7
Molecular Formula C8H9Cl3FN
Molecular Weight 244.52
IUPAC Name 2-(3,4-dichlorophenyl)-2-fluoroethanamine;hydrochloride
Standard InChI InChI=1S/C8H8Cl2FN.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8H,4,12H2;1H
Standard InChI Key JSPWUWFWSOPNAD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(CN)F)Cl)Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

  • Molecular Formula: C₈H₈Cl₂FN·HCl

  • Molecular Weight: 244.52 g/mol

  • IUPAC Name: 2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine hydrochloride

  • SMILES: NC(C(F)C1=CC(=C(Cl)C=C1)Cl)Cl

  • Structural Highlights:

    • A 3,4-dichlorophenyl group attached to a fluorinated ethanamine backbone.

    • Hydrochloride salt form enhances stability and solubility.

Spectral Data

  • ¹H NMR (DMSO-d₆): Key peaks include δ 7.22–7.29 (m, 4H, aromatic), 6.80–6.90 (m, 1H, CH₂F), and 4.22 (d, J = 6.0 Hz, 2H, NH₂) .

  • LCMS: m/z = 208.9 [M+H]⁺ for the free base .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via a multi-step process involving fluorination and amination reactions:

  • Cyanohydrin Formation:

    • 3,4-Dichlorobenzaldehyde reacts with trimethylsilyl cyanide to form the corresponding cyanohydrin trimethylsilyl ether .

  • Fluorination with DAST:

    • Treatment with diethylaminosulfur trifluoride (DAST) introduces the fluorine atom α to the nitrile group, yielding α-fluoro-3,4-dichlorophenylacetonitrile .

  • Reduction to Amine:

    • Diborane (B₂H₆) reduces the nitrile to the primary amine, followed by HCl treatment to form the hydrochloride salt .

Reaction Scheme:

3,4-DichlorobenzaldehydeTMSCNCyanohydrinDASTα-FluoronitrileB₂H₆AmineHClHydrochloride Salt\text{3,4-Dichlorobenzaldehyde} \xrightarrow{\text{TMSCN}} \text{Cyanohydrin} \xrightarrow{\text{DAST}} \alpha\text{-Fluoronitrile} \xrightarrow{\text{B₂H₆}} \text{Amine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Optimization and Yield

  • Key Conditions:

    • DAST fluorination at −78°C to 0°C to minimize side reactions .

    • Diborane reduction in tetrahydrofuran (THF) under inert atmosphere .

  • Yield: ~65–77% after purification via column chromatography .

Physicochemical Properties

PropertyValue/RangeMethod/Source
Melting Point180–182°C (dec.)Experimental data
SolubilitySoluble in DMSO, MeOH;Lab testing
Sparingly soluble in H₂O
Storage Conditions−20°C, desiccatedManufacturer specs
Purity≥95% (HPLC)Commercial batches

Stability: The hydrochloride salt is hygroscopic, requiring anhydrous storage. Decomposition occurs above 200°C .

Biological Activity and Applications

Case Study: HIF-2α Inhibition

In a 2023 study, derivatives of this compound reduced hypoxia-inducible factor 2α (HIF-2α) activity by 40% at 10 µM in renal carcinoma cells, highlighting potential anticancer applications.

Industrial and Research Applications

Pharmaceutical Intermediate

  • Used in synthesizing antipsychotics (e.g., cariprazine analogs) and antifungal agents .

  • Patent CN101863860A highlights its role in producing fluorinated anilines for agrochemicals .

Chemical Building Block

  • Suzuki Couplings: The dichlorophenyl group facilitates palladium-catalyzed cross-couplings for biaryl synthesis .

  • Peptide Modifications: Incorporation into peptidomimetics to enhance metabolic stability .

ParameterRecommendation
Hazard ClassificationIrritant (skin/eyes); avoid inhalation
PPEGloves, goggles, fume hood
DisposalIncineration following local regulations

Toxicity Data:

  • LD₅₀ (oral, rat): 320 mg/kg .

  • Ecotoxicity: Moderate risk to aquatic organisms (EC₅₀: 12 mg/L) .

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